molecular formula C12H19N4O7P2S.Cl<br>C12H19ClN4O7P2S B091667 Thiamine diphosphate CAS No. 136-08-3

Thiamine diphosphate

Cat. No.: B091667
CAS No.: 136-08-3
M. Wt: 460.77 g/mol
InChI Key: YXVCLPJQTZXJLH-UHFFFAOYSA-N
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Description

Cocarboxylase, also known as thiamine diphosphate or thiamine pyrophosphate, is the coenzyme form of Vitamin B1. It is present in many animal tissues and plays a crucial role in the oxidative decarboxylation of α-ketoacids, which is essential for energy generation. This compound is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cocarboxylase can be synthesized by reacting pyrophosphoric acid and a dehydrating agent with Vitamin B1 under heating conditions. The reaction typically involves the use of concentrated hydrochloric acid to adjust the pH to 2-3, followed by precipitation with isopropanol .

Industrial Production Methods: Industrial production of cocarboxylase involves the use of pyrophosphoric acid and dehydrating agents to react with Vitamin B1. The process is optimized to improve yield, reduce production costs, and enhance product quality while minimizing environmental pollution .

Chemical Reactions Analysis

Types of Reactions: Cocarboxylase undergoes several biochemical reactions, primarily acting as a coenzyme in enzymatic processes. It is involved in the oxidative decarboxylation of pyruvate and α-ketoglutarate, as well as in the transketolase reaction in the pentose phosphate pathway .

Common Reagents and Conditions: The reactions involving cocarboxylase typically require the presence of magnesium ions (Mg²⁺) and adenosine triphosphate (ATP) as cofactors. The optimal pH for these reactions is around 8.0 .

Major Products Formed: The major products formed from reactions involving cocarboxylase include acetyl-CoA, carbon dioxide, and NADH in the pyruvate dehydrogenase complex, and succinyl-CoA in the ketoglutarate dehydrogenase complex .

Mechanism of Action

Cocarboxylase exerts its effects by acting as a coenzyme for several key enzymes involved in carbohydrate metabolism. It facilitates the decarboxylation of pyruvate to acetyl-CoA in the pyruvate dehydrogenase complex and the decarboxylation of α-ketoglutarate to succinyl-CoA in the ketoglutarate dehydrogenase complex. These reactions are crucial for the citric acid cycle and energy production .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVCLPJQTZXJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O7P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046262
Record name Cocarboxylase chloride
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Molecular Weight

460.77 g/mol
Source PubChem
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Physical Description

Colorless or white solid; [EFSA] White powder; [Alfa Aesar MSDS]
Record name Cocarboxylase
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CAS No.

154-87-0
Record name Thiamine pyrophosphate
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Record name Cocarboxylase [INN:DCF:JAN]
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Record name Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-, chloride (1:1)
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Record name Cocarboxylase chloride
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Record name Cocarboxylase
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Record name COCARBOXYLASE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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